Cimiside B
Overview
Description
Cimiside B is a glycoside alkaloid . It is sourced from the roots of Saposhnikovia divaricata (Turcz.) Schischk .
Molecular Structure Analysis
Cimiside B has a molecular formula of C40H64O13 . The structure of Cimiside B is similar to another compound, with the only difference being the presence of an acetyl group at C-25 .Physical And Chemical Properties Analysis
Cimiside B has a molecular weight of 752.93 g/mol . It is a solid substance and is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Pharmacology
Cimiside B is a glycoside alkaloid that has been identified to have anti-inflammatory activity . This property makes it a potential candidate for the development of new anti-inflammatory drugs.
Biochemistry
In the field of biochemistry, Cimiside B is of interest due to its complex structure and the presence of a glycoside group . It can be used as a reference compound in studies related to glycoside biochemistry.
Medicine
The anti-inflammatory property of Cimiside B could be beneficial in the treatment of various inflammatory diseases . Further research is needed to explore its potential therapeutic applications.
Agriculture
While there’s no direct information available about the use of Cimiside B in agriculture, its parent plant, Cimicifuga foetida, is known in traditional Chinese medicine . The plant’s properties could hint at potential uses of Cimiside B in this field.
Environmental Science
While there’s no direct information available about the use of Cimiside B in environmental science, the study of such natural compounds is crucial in understanding plant biochemistry and interactions with the environment .
Food Industry
While there’s no direct information available about the use of Cimiside B in the food industry, its parent plant, Cimicifuga foetida, is used in traditional Chinese medicine . This could suggest potential uses in natural health products or supplements.
Safety and Hazards
Mechanism of Action
Target of Action
Cimiside B is a glycoside alkaloid It is known to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
Given its anti-inflammatory activity , it can be inferred that Cimiside B may interact with its targets to modulate the inflammatory response
Biochemical Pathways
Its anti-inflammatory activity suggests that it may influence pathways related to inflammation
Result of Action
Cimiside B exhibits anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels.
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-4-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O13/c1-18-14-21-30(35(4,5)47)53-40(52-21)29(18)36(6)12-13-39-17-38(39)11-10-24(34(2,3)22(38)8-9-23(39)37(36,7)33(40)46)50-32-27(45)28(20(42)16-49-32)51-31-26(44)25(43)19(41)15-48-31/h18-33,41-47H,8-17H2,1-7H3/t18-,19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,36-,37-,38-,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVWSGUAKXSLO-CKLOPMIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC9C(C(C(CO9)O)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimiside B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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